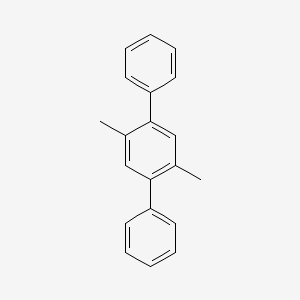

![molecular formula C12H10N2OS B1583920 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75224-64-5](/img/structure/B1583920.png)

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Vue d'ensemble

Description

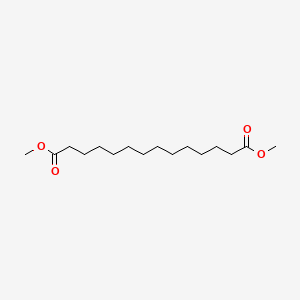

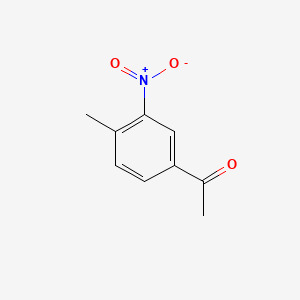

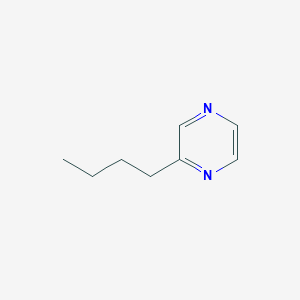

“6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the empirical formula C12H10N2OS . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is 230.29 . The SMILES string representation of the molecule is O=CC1=C(N=C2SCCN12)C3=CC=CC=C3 .Physical And Chemical Properties Analysis

“6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 494.3±47.0 °C at 760 mmHg, and a flash point of 252.8±29.3 °C . The compound has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

1. Potential Anticancer Agents

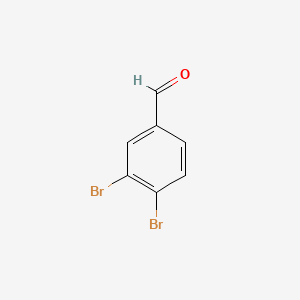

- Summary of Application: This compound has been studied for its potential as an anticancer agent. Specifically, it has been used in the synthesis of imidazo[2,1-b][1,3]thiazoles, which are potential anticancer agents derived from γ-bromodipnones .

- Methods of Application: The method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .

- Results or Outcomes: The compound 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

2. Antioxidant, Analgesic, and Anti-inflammatory Agent

- Summary of Application: Thiazole derivatives, which include the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties .

- Results or Outcomes: While specific results vary depending on the derivative and condition, thiazole derivatives have generally been found to be effective in reducing inflammation and pain, as well as combating oxidative stress .

3. Antimicrobial and Antifungal Agent

- Summary of Application: Thiazole derivatives have been found to have antimicrobial and antifungal properties, making them potentially useful in treating various infections .

- Methods of Application: These compounds are typically administered topically or orally, depending on the type of infection and the specific derivative being used .

- Results or Outcomes: Thiazole derivatives have been found to be effective in inhibiting the growth of various bacteria and fungi, although the specific effectiveness can vary depending on the organism and the derivative .

4. Antiviral Agents

- Summary of Application: Derivatives of the imidazo[2,1-b][1,3]thiazole ring system, which include the compound , have been found to have antiviral properties .

- Results or Outcomes: While specific results vary depending on the derivative and virus, imidazo[2,1-b][1,3]thiazole derivatives have generally been found to be effective in inhibiting the replication of various viruses .

5. Tuberculostatic Agents

- Summary of Application: Thiazole derivatives have been found to have tuberculostatic properties, making them potentially useful in treating tuberculosis .

- Methods of Application: These compounds are typically administered orally, depending on the specific derivative being used .

- Results or Outcomes: Thiazole derivatives have been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, although the specific effectiveness can vary depending on the organism and the derivative .

6. Immunomodulatory Agents

- Summary of Application: Thiazole derivatives have been found to have immunomodulatory properties, making them potentially useful in modulating immune responses .

- Methods of Application: These compounds are typically administered orally, depending on the specific derivative being used .

- Results or Outcomes: Thiazole derivatives have been found to be effective in modulating immune responses, although the specific effectiveness can vary depending on the immune response and the derivative .

Propriétés

IUPAC Name |

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGXXJXDZCAAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317398 | |

| Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2,3-dihydroimidazo[2,1-B]thiazole-5-carbaldehyde | |

CAS RN |

75224-64-5 | |

| Record name | 75224-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.